molecular formula C5H5N3O5 B2571147 2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid CAS No. 2104693-52-7

2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid

Cat. No.: B2571147
CAS No.: 2104693-52-7
M. Wt: 187.111
InChI Key: UMNCDHMPZYSSGV-UHFFFAOYSA-N
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Description

2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of cyanuric chloride with glycine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trioxo-1,3,5-triazine: Another triazine derivative with similar structural features.

    2,4-Dioxo-1,3,5-triazine: A related compound with two oxo groups on the triazine ring.

    2,6-Dioxo-1,3,5-triazine: A compound with oxo groups at different positions on the triazine ring.

Uniqueness

2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid is unique due to the presence of the acetic acid moiety attached to the triazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O5/c9-2(10)1-13-5-7-3(11)6-4(12)8-5/h1H2,(H,9,10)(H2,6,7,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNCDHMPZYSSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC1=NC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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